N-(2-Methoxyphenyl)-2-methyloxolan-3-amine is a chemical compound that belongs to the class of amines. It features a methoxy group attached to a phenyl ring and an oxolane (tetrahydrofuran) moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development and synthesis.
The compound can be synthesized through various organic reactions, particularly involving the opening of epoxides and subsequent amination. Its derivatives have been studied for their biological activities, making it relevant in pharmaceutical research.
N-(2-Methoxyphenyl)-2-methyloxolan-3-amine can be classified as:
The synthesis of N-(2-Methoxyphenyl)-2-methyloxolan-3-amine generally involves the following steps:
The synthesis may require specific catalysts and reaction conditions, such as temperature control and solvent choice, to optimize yields and purity. Continuous flow reactors are increasingly used in industrial settings to enhance efficiency and scalability.
The molecular structure of N-(2-Methoxyphenyl)-2-methyloxolan-3-amine can be represented as follows:
The structure features a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to a 2-methyloxolan moiety through an amine linkage.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| InChI | InChI=1S/C12H17NO2/c1-9-12(7-8-15-9)13-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |
| InChI Key | RAGHPKMLRWUAJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCO1)NC2=CC=C(C=C2)OC |
N-(2-Methoxyphenyl)-2-methyloxolan-3-amine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions can lead to a variety of products based on the specific conditions employed.
The mechanism by which N-(2-Methoxyphenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific biological targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, potentially modulating their activity and leading to various biological outcomes. This interaction is crucial for its applications in medicinal chemistry, where it may influence pathways related to disease processes.
N-(2-Methoxyphenyl)-2-methyloxolan-3-amine is expected to exhibit typical physical properties associated with amines and ethers:
The chemical properties include:
N-(2-Methoxyphenyl)-2-methyloxolan-3-amine has several applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7